N2-Ethyl-2'-deoxyguanosine

Mutagenesis DNA Replication Fidelity Cancer Biology

Generic alkylated guanosine analogs produce invalid results due to distinct steric and electronic profiles. This site-specific N2-ethyl lesion is the only valid standard for quantifying alcohol-derived DNA damage and studying transcription-coupled repair. - ≥98% (HPLC) purity ensures batch-to-batch consistency for validated LC-MS/MS adduct quantification. - Defined minor-groove lesion induces ~1500-fold transcriptional blockage, a critical positive control for TC-NER studies. - Supplied as a white to off-white solid with full COA/MSDS; ambient or blue-ice shipping. Bulk quantities available for custom oligonucleotide synthesis.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 101803-03-6
Cat. No. B033418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Ethyl-2'-deoxyguanosine
CAS101803-03-6
SynonymsN2-Ethyl-2’-deoxyguanosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
InChIKeyVOKQFDULHQUWAV-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Ethyl-2'-deoxyguanosine Evidence Guide


N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a site-specifically modified 2'-deoxynucleoside [1], distinguished by an ethyl adduct at the exocyclic N2 position of guanine . This lesion is formed endogenously from the reaction of acetaldehyde with DNA [1]. It serves as a critical standard for the detection and quantification of alcohol-associated DNA damage [2] and is a fundamental tool for studying mutagenesis and transcription-coupled repair pathways [3].

1
Endogenous Lesion Standard

Acetaldehyde-derived N2-ethyl-dG adduct; reference for alcohol-associated DNA damage quantification

2
Site-Specific Probe

Unique minor-groove ethyl modification for steric and miscoding studies in defined oligonucleotides

3
Multipathway Tool

Supports transcription-coupled repair, translesion synthesis, and topoisomerase I research workflows

N2-Ethyl-2'-deoxyguanosine Substitution Risks


Generic substitution among alkylated guanosine analogs is not scientifically valid due to distinct steric, electronic, and biological outcomes driven by the specific alkylation site and size. N2-Ethyl-2'-deoxyguanosine is not functionally equivalent to N2-methyl-dG, O6-ethyl-dG, or 8-oxo-dG [1]. The N2-ethyl lesion occupies the minor groove of DNA, creating a unique steric barrier that differentially blocks transcription by RNA polymerases [2] and selectively stalls replication by DNA polymerases [3]. Crucially, the ethyl group's increased bulk, relative to a methyl group, dictates distinct mutational spectra [1] and lesion bypass efficiency [4]. Consequently, substituting this compound with a smaller (e.g., N2-methyl-dG) or differently positioned (e.g., O6-ethyl-dG) adduct standard will lead to erroneous experimental conclusions, particularly in assays measuring transcriptional blockage, mutagenesis, and enzymatic lesion bypass.

Adduct Position Specificity

N2-ethyl (minor groove) vs. O6-ethyl (major groove) lesions exhibit distinct polymerase blocking and repair recognition; interchange yields erroneous repair pathway assignment.

Alkyl Group Bulk Differential

N2-ethyl provides greater steric hindrance than N2-methyl, altering mutational spectra (G→C vs. G→T/A) and RNA polymerase II blockage efficiency; methyl analogs do not replicate ethyl lesion behavior.

Enzyme Interaction Divergence

8-oxo-dG is primarily an oxidative lesion marker; N2-ethyl-dG differentially engages replicative polymerases and PrimPol, with unique translesion synthesis thresholds not shared by oxidative adducts.

N2-Ethyl-2'-deoxyguanosine Quantitative Comparison


G→C Transversion Signature

The N2-Ethyl-dG adduct displays a unique miscoding potential compared to its methylated analog. During primer extension by the exonuclease-free Klenow fragment of E. coli DNA polymerase I, the N2-Ethyl-dG lesion directs the preferential incorporation of dCMP, leading to a predicted G→C transversion mutational spectrum [1]. This specific mutational signature is not detected with other methylated dG adducts, including 8-methyl-2'-deoxyguanosine, O6-methyl-2'-deoxyguanosine, and the direct analog N2-methyl-2'-deoxyguanosine [1].

Mutational Signature
Head-to-head
Unique G→C transversion; preferential dCMP incorporation not observed with N2-methyl-dG, O6-methyl-dG, or 8-methyl-dG
Establishes lesion-specific mutational spectrum for acetaldehyde exposure studies
Exonuclease-free Klenow fragment; site-specifically modified templates
Mutagenesis DNA Replication Fidelity Cancer Biology

RNA Polymerase II Blockage

A single N2-Ethyl-dG lesion is a potent block to transcription. Studies with mammalian RNA polymerase II (RNAPII) show that the adduct exclusively directs the incorporation of cytidine monophosphate (CMP) opposite the lesion. However, this is a dead-end event, as the lesion reduces CTP incorporation efficiency by approximately 1500-fold compared to an unmodified template [1]. This strong blockage contrasts with the behavior of other lesions and is specific to the N2-ethyl group's steric hindrance in the minor groove.

RNAPII Blockage
Reported
~1,500-fold reduction in CTP incorporation opposite N2-ethyl-dG
Provides quantifiable transcription arrest endpoint for TC-NER research
Purified mammalian RNA polymerase II; in vitro transcription assay
Transcription RNA Polymerase DNA Damage Response

Insertion Efficiency vs. 8-oxo-dGTP

N2-Ethyl-dGTP, the triphosphate form, is efficiently utilized as a substrate by mammalian replicative polymerases. Steady-state kinetic analysis revealed that DNA polymerase α incorporates N2-ethyl-dGTP opposite a template dC with an insertion frequency 320 times higher than that for 8-oxo-dGTP, a common oxidative lesion [1]. This indicates that the N2-ethyl adduct is a far more effective substrate for this polymerase than an oxidatively damaged nucleotide, highlighting its potential for incorporation into the genome and subsequent mutagenesis.

Insertion Efficiency
Head-to-head
320-fold higher insertion frequency vs. 8-oxo-dGTP by DNA polymerase α
Demonstrates efficient replicative polymerase utilization, supporting mutagenesis risk models
Steady-state kinetics; defined template-primer substrates
DNA Replication Nucleotide Pool Damage DNA Polymerase Fidelity

PrimPol Steric Threshold

Human PrimPol, a DNA polymerase involved in replication restart, exhibits a strict steric tolerance for N2-dG adducts. In the presence of Mg2+ ions, PrimPol can incorporate a complementary dCMP opposite the N2-ethyl-dG lesion with moderate efficiency but cannot extend the DNA beyond it [1]. In stark contrast, bulkier N2-adducts such as N2-isobutyl-dG, N2-benzyl-dG, and N2-methyl(1-naphthyl)-dG fully block PrimPol activity, preventing any nucleotide incorporation [1]. This establishes N2-ethyl-dG as the largest adduct in this series that still permits initial insertion by PrimPol, defining a critical structural threshold for this DNA damage tolerance pathway.

PrimPol Steric Threshold
Head-to-head
Moderate dCMP insertion opposite N2-ethyl-dG, no extension; bulkier N2-adducts (isobutyl, benzyl) block activity entirely
Defines N2-ethyl-dG as critical steric limit for PrimPol translesion synthesis studies
Human PrimPol with Mg2+; site-specific N2-dG lesion templates
Translesion Synthesis DNA Repair PrimPol DNA Damage Tolerance

Top1 Poisoning Enhancement

The N2-ethyl-dG adduct can modulate the activity of the anticancer drug camptothecin (CPT), a topoisomerase I (Top1) poison. While the adduct itself does not alter Top1's nicking-closing activity, it significantly enhances CPT-induced cleavage complex formation in a position-specific manner [1]. When the N2-ethyl-dG adduct is located immediately 3' to the Top1 cleavage site (position +1), it selectively inhibits the enzyme's religation step, trapping the Top1-DNA cleavage complex [1]. This position-specific effect, driven by steric hindrance from the ethyl group, is not observed with unmodified DNA or with the adduct at other positions.

Top1 Poisoning Enhancement
Head-to-head
Position-specific (+1) trapping of Top1-DNA cleavage complexes by camptothecin; not observed with unmodified DNA
Reveals adduct-dependent modulation of chemotherapeutic enzyme trapping; relevant for DNA damage–drug interaction research
Purified human Top1; nicking-closing assay with modified oligonucleotides
Cancer Chemotherapy Topoisomerase I DNA Adducts Camptothecin

N2-Ethyl-2'-deoxyguanosine Application Scenarios


DNA Adductomics Analytical Standard

This compound serves as an indispensable, highly pure (>98% HPLC) analytical reference standard for the development and validation of highly sensitive LC-MS/MS methods. It is used to quantify acetaldehyde-derived DNA damage in human leukocytes and tissues, enabling the accurate assessment of alcohol consumption as a cancer risk factor [1]. Its procurement is essential for any laboratory engaged in DNA adductomics or biomarker discovery related to lifestyle or environmental exposures.

Site-Specific Mutagenesis Probe

Procure this compound as a building block for synthesizing site-specifically modified oligonucleotides. These defined templates are essential for in vitro replication and primer extension assays to quantitatively determine the miscoding potential and mutational signature (G→C transversions) of the N2-ethyl-dG lesion, as demonstrated in comparative studies with E. coli and mammalian DNA polymerases [2].

Transcription-Coupled Repair Substrate

The extreme transcriptional blockage caused by N2-ethyl-dG (~1500-fold reduction in CTP incorporation) makes it a powerful, well-characterized positive control for studying transcription-coupled nucleotide excision repair (TC-NER) [3]. Laboratories studying the cellular response to transcription-blocking DNA lesions require this compound to create defined substrates for in vitro transcription and cell-based repair assays.

TLS Steric Constraint Reference

As the largest N2-dG adduct bypassed by human PrimPol under physiological Mg2+ conditions, this compound is a critical standard for defining the steric limits of translesion synthesis polymerases [4]. Researchers investigating DNA damage tolerance mechanisms use N2-ethyl-dG as a key reference point in comparative studies against bulkier, completely blocking adducts (e.g., N2-benzyl-dG) to map the active site geometry and bypass capacity of TLS polymerases.

Application
Selection Property
Validation Focus
DNA adductomics analytical standard
LC-MS/MS reference standard suitability
Matrix-specific quantification accuracy in leukocyte and tissue DNA
Site-specific mutagenesis probe
Defined G→C transversion miscoding profile
Polymerase fidelity assay performance and mutation spectrum analysis
Transcription-coupled repair substrate
Characterized transcription blockage potency (~1500-fold)
TC-NER positive control performance in in vitro transcription assays
TLS steric constraint reference
Defined steric threshold for human PrimPol
Comparative bypass efficiency studies with bulkier N2-adducts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Ethyl-2'-deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.